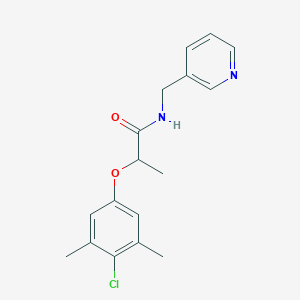![molecular formula C17H21F2N3O B213547 N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B213547.png)
N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetamide moiety attached to a sec-butylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a suitable precursor such as a halogenated pyrazole is reacted with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N1-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-sec-butylphenyl)-3-(difluoromethoxy)benzamide
- N-(4-sec-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- N-(4-sec-butylphenyl)-3-phenylacrylamide
Uniqueness
N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoromethyl group. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H21F2N3O |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23) |
Clé InChI |
XYXZRUHHCPVAIE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)
![4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213500.png)
![N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B213503.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213509.png)

![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

